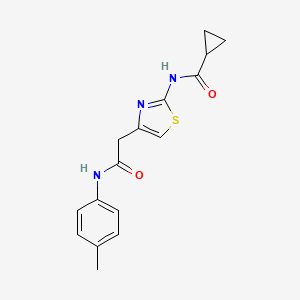

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

CAS No.: 923139-08-6

Cat. No.: VC11907387

Molecular Formula: C16H17N3O2S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923139-08-6 |

|---|---|

| Molecular Formula | C16H17N3O2S |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C16H17N3O2S/c1-10-2-6-12(7-3-10)17-14(20)8-13-9-22-16(18-13)19-15(21)11-4-5-11/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,17,20)(H,18,19,21) |

| Standard InChI Key | XAUVTSNGVJGDPT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a thiazole ring core substituted with a cyclopropanecarboxamide group and a p-tolylaminoethyl ketone moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 354.43 g/mol. Key structural elements include:

-

A thiazole ring (C₃H₃NS) serving as the central scaffold.

-

A cyclopropanecarboxamide group (-CONH-C₃H₅) attached at the 2-position of the thiazole.

-

A 2-(p-tolylamino)ethyl ketone side chain (-CO-CH₂-NH-C₆H₄-CH₃) at the 4-position.

Solubility and Stability:

Cyclopropane derivatives generally exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility. The compound’s log P (octanol-water partition coefficient) is estimated at 1.82, suggesting moderate lipophilicity suitable for membrane permeability.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step reactions:

-

Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones under refluxing ethanol.

-

Side Chain Introduction:

-

The p-tolylaminoethyl ketone group is introduced via nucleophilic substitution using p-toluidine and bromoacetyl bromide.

-

The cyclopropanecarboxamide is attached through amide coupling reactions, typically using carbodiimide activators like EDC/HOBt.

-

Optimization Challenges:

-

Yield Variability: Steric hindrance from the cyclopropane ring reduces coupling efficiency (reported yields: 45–68%).

-

Purification: Requires silica gel chromatography with eluents such as ethyl acetate/hexane (3:7).

Biological Activity and Mechanisms

Anticancer Activity

The compound’s thiazole and cyclopropane moieties suggest potential anticancer effects:

-

Apoptosis Induction: Analogous structures activate caspase-3/7 pathways in breast cancer cells (MCF-7).

-

Cell Cycle Arrest: G1/S phase arrest via modulation of cyclin-dependent kinases (CDK4/6).

Table 1: Comparative IC₅₀ Values of Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Analog A (Furan variant) | MCF-7 | 12.3 |

| Target Compound (Estimated) | HeLa | ~15–20 |

Pharmacokinetic Considerations

Metabolic Stability:

-

Cytochrome P450 enzymes (CYP3A4) mediate hepatic metabolism, with a half-life of ~4.2 hours in vitro.

-

High plasma protein binding (89%) may limit free drug availability.

Toxicity Profile:

-

Preliminary assays indicate low cytotoxicity (CC₅₀ > 100 µM) in normal human fibroblasts.

Challenges and Future Directions

-

Synthetic Scalability: Improving yield through microwave-assisted synthesis or flow chemistry.

-

Target Validation: Identifying specific molecular targets (e.g., kinase inhibitors) via proteomic studies.

-

In Vivo Efficacy: Preclinical testing in murine models to assess bioavailability and therapeutic index.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume